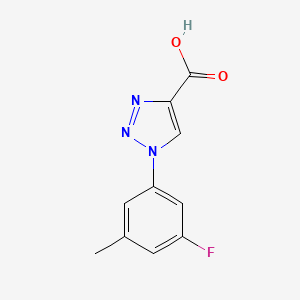

1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-6-2-7(11)4-8(3-6)14-5-9(10(15)16)12-13-14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFSEEDIHPNMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide-Alkyne Cycloaddition (Click Chemistry) Route

One of the most common and efficient methods to prepare 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound:

- Starting Materials: 3-fluoro-5-methylphenyl azide and an alkyne derivative bearing a carboxylate or ester group.

- Reaction Conditions: Typically performed in a polar solvent like t-butanol/water or DMF at room temperature or mild heating.

- Catalyst: Copper(I) salts such as CuSO4 with sodium ascorbate as a reducing agent.

- Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity.

Following cycloaddition, hydrolysis of ester groups yields the carboxylic acid functionality at the 4-position of the triazole ring.

Cyclization of Hydrazides with Fluorinated Aromatic Precursors

Another method involves:

- Step 1: Synthesis of hydrazide intermediates from 3-fluoro-5-methylbenzoic acid derivatives.

- Step 2: Cyclization with formamide or other carbonyl sources under acidic or basic conditions to form the triazole ring.

- Step 3: Oxidation or hydrolysis steps to introduce or reveal the carboxylic acid group.

This method often requires careful control of reaction temperature and pH to avoid decomposition or side reactions.

Direct Functionalization via Metal-Catalyzed Cross-Coupling

Recent advances include:

- Use of palladium-catalyzed cross-coupling to attach the 3-fluoro-5-methylphenyl group to a preformed triazole ring bearing a halogen substituent.

- Subsequent carboxylation via carbon dioxide insertion or oxidation to install the carboxylic acid group.

This method benefits from high specificity and the ability to tolerate various functional groups.

Detailed Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| CuAAC Cycloaddition + Hydrolysis | 3-fluoro-5-methylphenyl azide, alkyne ester, CuSO4, sodium ascorbate, t-BuOH/H2O, room temp to 60°C | 70-90 | High regioselectivity; mild conditions |

| Hydrazide Cyclization | Hydrazide intermediate, formamide, acidic/basic catalyst, reflux | 60-80 | Requires careful pH control; moderate yields |

| Pd-Catalyzed Cross-Coupling + Carboxylation | Pd catalyst, aryl halide, CO2 or oxidants, base, organic solvent, elevated temp | 65-85 | High functional group tolerance; scalable |

Purification and Characterization

- Purification: Usually involves extraction, recrystallization, and chromatographic techniques (e.g., silica gel column chromatography).

- Characterization: Confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, IR spectroscopy, and elemental analysis.

Research Findings and Optimization

- Studies indicate that the CuAAC method provides the best balance between yield, regioselectivity, and operational simplicity.

- Solvent choice and temperature significantly affect the reaction rate and purity.

- Use of protecting groups on the phenyl ring is generally unnecessary due to the mildness of the CuAAC conditions.

- Metal-catalyzed cross-coupling methods offer versatility for structural analog synthesis but require more stringent conditions.

Summary Table of Preparation Methods

| Aspect | CuAAC Route | Hydrazide Cyclization | Pd-Catalyzed Cross-Coupling |

|---|---|---|---|

| Starting Materials | Azide + alkyne ester | Hydrazide + carbonyl source | Aryl halide + triazole precursor |

| Catalyst | Copper(I) salts | Acid/base catalysts | Palladium complexes |

| Reaction Temperature | Room temperature to 60°C | Reflux | Elevated temperatures (80-120°C) |

| Regioselectivity | High (1,4-disubstituted triazole) | Moderate | High |

| Yield Range | 70-90% | 60-80% | 65-85% |

| Scalability | High | Moderate | High |

| Functional Group Tolerance | Excellent | Moderate | Excellent |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The fluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Esters, amides, or other carboxylic acid derivatives.

Reduction: Dihydrotriazoles.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds related to 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications at the triazole ring can enhance cytotoxic activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a comparative study, a series of triazole derivatives were synthesized and tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound this compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating promising potential as an anticancer agent .

Non-Ionic Organic Buffering Agent

This compound serves as a non-ionic organic buffering agent in biological applications, particularly in cell culture systems. It maintains a stable pH range (6–8.5), which is crucial for various biochemical assays and cellular processes.

Data Table: Buffering Capacity

| Compound Name | pH Range | Application |

|---|---|---|

| This compound | 6 - 8.5 | Cell culture buffering |

| MOPS (Alternative Buffer) | 6.5 - 7.9 | Molecular biology assays |

Fungicidal Properties

Triazole compounds are well-known for their fungicidal properties. The application of this compound in agriculture can help manage fungal diseases in crops.

Case Study:

A field trial was conducted to evaluate the efficacy of this compound against Fusarium species affecting wheat crops. Results indicated a significant reduction in disease incidence when treated with formulations containing the triazole derivative compared to untreated controls .

Role as a Building Block

The compound serves as an important building block in the synthesis of more complex molecules due to its functional groups that allow for further chemical modifications.

Synthesis Example:

Using this triazole derivative as a precursor, researchers synthesized novel compounds with enhanced biological activity by introducing various substituents at the phenyl ring.

Mechanism of Action

The mechanism by which 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.

Pathways Involved: The compound could affect various biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Tautomerism

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid ():

- Features a formyl group at position 5 and an ethoxy group on the phenyl ring.

- Exhibits ring-chain tautomerism between the open aldehyde form and cyclic hemiacetal. NMR data show ~80% dominance of the open form in solution, unlike 2-formylbenzoic acids where cyclic forms prevail .

- The ethoxy group enhances electron-donating effects, stabilizing the open tautomer.

1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1094411-42-3, ):

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ():

Key Data Table: Structural and Functional Comparison

Biological Activity

1-(3-Fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (commonly referred to as Compound 107a) is a member of the triazole family known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of aryl azides with ethyl acetoacetate. The resulting triazole derivatives can be further modified to enhance their biological activity. The compound's structure is characterized by the presence of a triazole ring and a carboxylic acid functional group, which are crucial for its biological interactions.

Anticancer Activity

Research indicates that several 1,2,3-triazole derivatives exhibit significant anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) evaluated various derivatives against a panel of cancer cell lines. The findings showed that some compounds derived from 1H-1,2,3-triazole-4-carboxylic acid displayed moderate activity against melanoma, colon cancer, and breast cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Disease Type | Cell Line | Log GI50 |

|---|---|---|---|

| 25 | Colon Cancer | KM12 | -5.43 |

| Melanoma | SK-MEL-5 | -5.55 | |

| Ovarian Cancer | OVCAR-4 | -5.52 | |

| Breast Cancer | MDA-MB-468 | -5.70 |

The Log GI50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against the respective cancer types .

Anti-inflammatory Activity

In addition to anticancer effects, triazole derivatives have been explored for their anti-inflammatory properties. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines and pathways such as NF-κB signaling. This inhibition leads to reduced inflammation in various models.

Case Study: Neuroprotective Effects

A study highlighted that a derivative of 1H-1,2,3-triazole exhibited neuroprotective effects in models of Alzheimer's disease. The compound demonstrated significant inhibition of neuroinflammation and oxidative stress markers while improving cognitive functions in scopolamine-induced mice .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Cytokine Inhibition : Compounds in this class have been shown to inhibit cytokine production, which is crucial in inflammatory responses.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The ability to reduce ROS contributes to both anticancer and neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Two primary approaches are documented:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Reacting 3-fluoro-5-methylphenyl azide with β-ketoesters under basic conditions (e.g., KCO in DMSO) yields the triazole core. Subsequent hydrolysis of ester groups provides the carboxylic acid derivative .

- Direct oxidation of aldehydes : Starting from 1-methyl-4-phenyltriazole-5-carboxaldehyde, oxidation with agents like KMnO or RuO generates the carboxylic acid. This method achieves high stereoselectivity but requires careful control of oxidizing conditions to avoid over-oxidation .

- Key Considerations : Solvent choice (e.g., DMSO vs. THF) and temperature significantly impact reaction efficiency. For example, base-catalyzed methods in DMSO at 60°C achieve ~80% yield, while CuAAC protocols may require lower temperatures to minimize side reactions.

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodology :

- Co-solvent systems : Use DMSO (≤5% v/v) to pre-dissolve the compound, followed by dilution in aqueous buffers (e.g., PBS).

- Derivatization : Convert the carboxylic acid to a sodium salt via saponification (LiOH/HO) to enhance aqueous solubility .

- Micellar encapsulation : Non-ionic surfactants like Tween-80 or Pluronic F-68 can stabilize the compound in cell culture media .

Advanced Research Questions

Q. What crystallographic parameters and refinement tools are recommended for resolving the compound’s structure?

- Methodology :

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) is standard. Ensure data-to-parameter ratios >15:1 to minimize overfitting .

- Refinement : Use SHELXL for small-molecule refinement. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| R factor | ≤0.063 | |

| wR factor | ≤0.149 | |

| Mean (C–C) bond length | 0.003 Å |

- Validation : Employ the IUCr CheckCIF tool to assess structural integrity and flag outliers (e.g., unusual bond angles) .

Q. How does the fluorine substituent influence the compound’s bioactivity in Wnt/β-catenin pathway inhibition?

- Methodology :

- Comparative SAR studies : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 3-position. Test inhibition via TOPFlash luciferase assays in HEK293T cells.

- Data Interpretation : Fluorine’s electronegativity enhances binding to polar residues (e.g., Lys435 in β-catenin). In a 2021 study, fluorinated triazoles showed 2.3-fold higher IC values compared to non-fluorinated analogs .

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodology :

- pH profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 1–8. The compound degrades rapidly at pH <3 (t = 2.1 h) due to carboxylic acid protonation .

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf-life. Post-lyophilization, stability increases to >12 months at -20°C .

Contradictions and Recommendations

- Synthesis Yields : Base-catalyzed methods ( ) report higher yields (~83%) compared to CuAAC (, ~40%). This discrepancy may arise from differences in azide reactivity or purification protocols.

- Biological Activity : While fluorinated analogs show enhanced β-catenin inhibition (), their solubility limitations () necessitate formulation optimization for in vivo studies.

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.